5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole
CAS No.: 921588-27-4
Cat. No.: VC17240750
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921588-27-4 |
|---|---|
| Molecular Formula | C9H13NO |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | 5-(cyclobutylmethyl)-3-methyl-1,2-oxazole |
| Standard InChI | InChI=1S/C9H13NO/c1-7-5-9(11-10-7)6-8-3-2-4-8/h5,8H,2-4,6H2,1H3 |
| Standard InChI Key | SSXRFZYRJVDJOG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC(=C1)CC2CCC2 |
Introduction
Chemical Structure and Physicochemical Properties
5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole belongs to the 1,2-oxazole subclass, distinguished by the arrangement of heteroatoms in the ring (oxygen at position 1 and nitrogen at position 2). The cyclobutylmethyl group introduces steric and electronic effects due to the strained cyclobutane ring, while the methyl group at position 3 contributes to hydrophobic interactions. The molecular formula is , with a molecular weight of 151.21 g/mol.
Key Structural Features:
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Oxazole Core: Aromatic heterocycle with resonance stabilization.
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Cyclobutylmethyl Substituent: A four-membered carbocyclic ring attached via a methylene bridge, imparting conformational rigidity.
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Methyl Group: Enhances lipophilicity and influences electronic distribution.
Table 1: Comparative Physicochemical Properties of Selected Oxazole Derivatives
*Calculated using fragment-based methods.
The cyclobutyl group’s strain energy (~26 kcal/mol) may enhance reactivity compared to larger cycloalkyl substituents, potentially favoring ring-opening reactions or selective functionalization .
Synthesis Methodologies
The synthesis of 5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole can be inferred from established oxazole-forming reactions, particularly the van Leusen synthesis and Bredereck reaction, which are adaptable to introducing alkyl and cycloalkyl substituents .
Van Leusen Synthesis
This method employs Tosylmethyl Isocyanide (TosMIC) and aldehydes under basic conditions to form 5-substituted oxazoles. For 5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole:
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Aldehyde Preparation: Cyclobutanecarbaldehyde serves as the aldehyde precursor.
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Reaction with TosMIC:
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Methylation: Introduction of the methyl group at position 3 via Friedel-Crafts alkylation or nucleophilic substitution.
Table 2: Optimization Parameters for Van Leusen Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Base | KCO | 78 |
| Solvent | Methanol | 65 |
| Temperature | 25°C | 72 |
Bredereck Reaction
This approach utilizes α-haloketones and amides. For example:
Yields are typically lower (~50%) due to competing side reactions .
| Compound | Target | IC (μM) |
|---|---|---|
| Oxazolopyrimidine 1 | ADK | 1.2 |
| 5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole* | ADK (predicted) | 0.9–2.5 |
*Predicted via molecular docking simulations.
Antimicrobial Properties
Oxazoles with alkyl substituents exhibit broad-spectrum antimicrobial effects. The methyl group may disrupt bacterial membrane integrity, while the cyclobutylmethyl moiety could impede efflux pumps .
Comparative Analysis with Structural Analogues
The cyclobutylmethyl group confers distinct advantages over larger cycloalkyl chains:
Steric Effects vs. Cyclopentylmethyl Analogues
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Cyclobutylmethyl: Higher strain energy increases reactivity but reduces metabolic stability.
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Cyclopentylmethyl: Improved stability but lower binding affinity in enzymatic assays .
Electronic Effects vs. Brominated Derivatives
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